

# Enbezotinib vs. Selpercatinib: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Enbezotinib |           |
| Cat. No.:            | B10827848   | Get Quote |

In the landscape of targeted therapies for RET-altered cancers, selpercatinib has established a significant clinical footprint, while the development of **enbezotinib** has been discontinued. This guide provides a comparative overview of their efficacy, supported by available experimental data, to inform the research and drug development community.

### **Executive Summary**

Selpercatinib is a highly selective RET kinase inhibitor with proven efficacy and a manageable safety profile in treating RET fusion-positive non-small cell lung cancer (NSCLC) and other RET-altered solid tumors. Extensive clinical trial data from studies like LIBRETTO-001 and LIBRETTO-431 have demonstrated durable clinical responses, leading to its regulatory approval. In contrast, **enbezotinib** (TPX-0046), a dual RET and SRC kinase inhibitor, showed limited early signs of activity in a small number of patients in the Phase I/II SWORD-1 trial. However, its clinical development was terminated in June 2023 due to an adverse risk/benefit assessment, precluding a direct, robust comparison with selpercatinib.

### **Mechanism of Action**

Both selpercatinib and **enbezotinib** were designed as ATP-competitive inhibitors of the RET receptor tyrosine kinase.[1][2][3] Alterations such as fusions or mutations in the RET gene lead to constitutive activation of the kinase, driving oncogenic signaling through downstream pathways like MAPK/ERK and PI3K/AKT, which promote cell proliferation and survival.[2] By blocking the ATP-binding site of the RET protein, these inhibitors aim to abrogate these



downstream signals.[2] **Enbezotinib** was also designed to inhibit SRC kinase, which can be involved in bypass resistance mechanisms.[3]





Click to download full resolution via product page

Figure 1: Simplified RET Signaling Pathway and Inhibition.

# Efficacy Data Selpercatinib

Selpercatinib has demonstrated robust and durable anti-tumor activity in patients with RET fusion-positive NSCLC, both in treatment-naïve and previously treated settings. The pivotal LIBRETTO-001 trial provided key efficacy data that led to its approval.

| Efficacy Endpoint                                          | Treatment-Naïve Patients<br>(LIBRETTO-001) | Previously Platinum-<br>Treated Patients<br>(LIBRETTO-001) |
|------------------------------------------------------------|--------------------------------------------|------------------------------------------------------------|
| Overall Response Rate (ORR)                                | 84% (95% CI: 73, 92)[4]                    | 61% (95% CI: 55, 67)[4]                                    |
| Median Duration of Response (DoR)                          | 20.2 months (95% CI: 13, NE)<br>[4]        | 28.6 months (95% CI: 20, NE)<br>[4]                        |
| Median Progression-Free<br>Survival (PFS)                  | 22.0 months[5]                             | 24.9 months[5]                                             |
| Intracranial ORR (patients with measurable CNS metastases) | 85% (95% CI, 65 to 96)[5]                  | 85% (95% CI, 65 to 96)[5]                                  |

**NE: Not Estimable** 

The Phase 3 LIBRETTO-431 trial further solidified selpercatinib's role as a first-line treatment, showing it more than doubled median PFS compared to chemotherapy with or without pembrolizumab (24.8 months vs. 11.2 months).[6]

#### **Enbezotinib**

Publicly available efficacy data for **enbezotinib** is sparse and limited to early results from the terminated SWORD-1 trial (NCT04161391).[2][7]



- RET TKI-Naïve Patients: In a small cohort of 5 patients, 4 exhibited tumor regressions (-42%, -37%, -23%, and -3%). Two of these patients achieved confirmed partial responses with durations of 5.6 and 5.8+ months.[2][7]
- TKI-Pretreated Patients: Among 9 patients who had received prior TKI therapy, 3 showed tumor regressions of -44%, -27%, and -17%.[7]

Due to the limited number of patients and the early nature of these findings, no statistically significant conclusions on the overall efficacy of **enbezotinib** can be drawn.

## Safety and Tolerability Selpercatinib

Selpercatinib has a well-characterized safety profile from a large patient population.[8][9][10] [11] Most adverse events (AEs) are manageable with dose modifications.[9][10][11]

| Common Adverse Events (Any Grade) | <b>Grade ≥3 Adverse Events</b> |
|-----------------------------------|--------------------------------|
| Dry mouth[12]                     | Hypertension[13]               |
| Diarrhea[6]                       | Increased ALT/AST[13]          |
| Hypertension[6]                   | Hyponatremia[13]               |
| Fatigue[12]                       | Lymphopenia[13]                |
| Edema[14]                         |                                |

Treatment discontinuation due to drug-related AEs is infrequent.[8]

#### **Enbezotinib**

A detailed safety profile for **enbezotinib** is not publicly available. Initial reports from the SWORD-1 study suggested a "generally tolerable safety profile," but the trial was ultimately terminated due to an adverse risk/benefit assessment, indicating that significant toxicities may have emerged with further investigation.[8][13]

## **Experimental Protocols**







The primary evidence for selpercatinib's efficacy comes from the LIBRETTO-001 trial (NCT03157128), a Phase I/II, multicenter, open-label study.

- Patient Population: Adult patients with advanced solid tumors harboring RET alterations, including RET fusion-positive NSCLC.[5]
- Dosing: Selpercatinib was administered orally at 160 mg twice daily.[12]
- Primary Endpoint: Objective Response Rate (ORR) as determined by an independent review committee based on RECIST v1.1.[5]
- Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), overall survival, and safety.[5]

The SWORD-1 trial (NCT04161391) for **enbezotinib** was a Phase I/II, first-in-human, open-label study.

- Patient Population: Adult subjects with advanced or metastatic solid tumors harboring RET fusions or mutations.[4]
- Study Design: The trial included a dose-escalation phase to determine the maximum tolerated dose and recommended Phase II dose, followed by dose expansion and efficacy evaluation cohorts.[4]
- Endpoints: Primary endpoints focused on safety, tolerability, and determining the Phase II dose. Secondary endpoints included preliminary efficacy (ORR).[2]





Click to download full resolution via product page

Figure 2: Generalized Clinical Trial Workflow for RET Inhibitors.

#### Conclusion

The comparison between selpercatinib and **enbezotinib** is defined by the extensive and positive clinical data supporting selpercatinib versus the limited, early-phase data for **enbezotinib**, culminating in the latter's discontinued development. Selpercatinib stands as a validated and effective targeted therapy for patients with RET fusion-positive NSCLC and other RET-driven cancers, offering significant and durable clinical benefit. While **enbezotinib**'s dual inhibition of RET and SRC was a rational approach to potentially overcome resistance, its clinical development did not proceed, leaving its ultimate efficacy and safety profile undetermined. For researchers and drug developers, the trajectory of these two agents underscores the challenges in translating preclinical promise into clinical success and highlights the high bar for efficacy and safety set by established agents like selpercatinib in the targeted therapy space.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Validation & Comparative





- 1. The efficacy and safety of selective RET inhibitors in RET fusion-positive non-small cell lung cancer: a meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non Small Cell Lung Cancer TPX-0046 RET mutation LARVOL VERI [veri.larvol.com]
- 3. Clinical Trial: NCT03797391 My Cancer Genome [mycancergenome.org]
- 4. Clinical Trial: NCT04161391 My Cancer Genome [mycancergenome.org]
- 5. Stop fRETting the Target: Next-Generation RET Inhibitors Have Arrived PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Study of TPX-0046, A RET/SRC Inhibitor in Adult Subjects With Advanced Solid Tumors Harboring RET Fusions or Mutations [clin.larvol.com]
- 8. enbezotinib (TPX-0046) / BMS [delta.larvol.com]
- 9. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Summary of Late-Switch Phase in SWORD-1 and SWORD-2 Trials Clinical Review Report: Dolutegravir/Rilpivirine (Juluca) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Targeted therapy of RET fusion-positive non-small cell lung cancer [frontiersin.org]
- 13. News enbezotinib (TPX-0046) LARVOL VERI [veri.larvol.com]
- 14. precisionmedicineonline.com [precisionmedicineonline.com]
- To cite this document: BenchChem. [Enbezotinib vs. Selpercatinib: A Comparative Efficacy Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827848#enbezotinib-vs-selpercatinib-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com